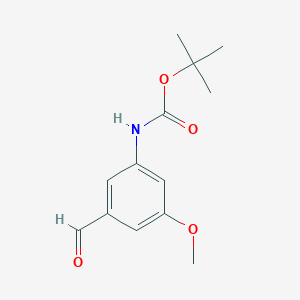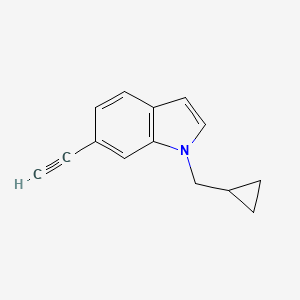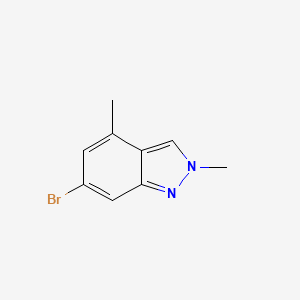
(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a formyl group, a methoxy group, and a carbamic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the synthesis might involve the condensation of a methoxy-substituted benzaldehyde with a carbamic acid derivative under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group typically yields a carboxylic acid, while reduction results in an alcohol .
Applications De Recherche Scientifique
(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester exerts its effects involves interactions at the molecular level. The formyl and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamic acid ester moiety may also play a role in its biological activity by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the methoxy and tert-butyl groups but has a different core structure.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
What sets (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
tert-butyl N-(3-formyl-5-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-5-9(8-15)6-11(7-10)17-4/h5-8H,1-4H3,(H,14,16) |
Clé InChI |
FDMIIZWGYSUDIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B12068905.png)





![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)


